Regiochemical Impact of C3 versus C4 O-Propargyl Substitution on Reactivity in Gold-Catalyzed Transformations
Computational studies on the gold(I)-catalyzed [3,3]-rearrangement/Nazarov reaction cascade of propargyl ester derivatives demonstrate that the position of the propargyl substituent on the piperidine ring exerts a profound impact on reaction feasibility. Specifically, 3-substituted piperidines exhibit markedly reduced reactivity compared to their 4-substituted counterparts, a prediction confirmed experimentally with designed substrates [1][2]. This differential reactivity stems from the spatial orientation of the nitrogen lone pair relative to the gold-activated propargyl ester intermediate, which dictates whether the requisite transition state geometry is accessible [1].
| Evidence Dimension | Reactivity in gold(I)-catalyzed tandem rearrangement/Nazarov cyclization |
|---|---|
| Target Compound Data | Sluggish reactivity predicted and experimentally confirmed for 3-substituted piperidine propargyl ester derivatives [1] |
| Comparator Or Baseline | 4-Substituted piperidine propargyl ester derivatives |
| Quantified Difference | Qualitative reactivity difference: 3-substituted << 4-substituted due to unfavorable nitrogen lone pair orientation in the transition state [1] |
| Conditions | DFT calculations at the M06/6-31+G(d,p) level with SDD pseudopotential for gold; experimental validation using designed substrates under gold(I) catalysis [1][2] |
Why This Matters
The differential reactivity between C3 and C4 O-propargylpiperidines means that the target compound enables distinct synthetic pathways inaccessible to the C4 isomer, directly impacting the design of click chemistry cascades and the construction of complex molecular architectures.
- [1] Scarpi D, et al. Pentannulation of N-heterocycles by a tandem gold-catalyzed [3,3]-rearrangement/Nazarov reaction of propargyl ester derivatives: a computational study on the crucial role of the nitrogen atom. DOAJ. 2020. View Source
- [2] Scarpi D, et al. Pentannulation of N-heterocycles by a tandem gold-catalyzed [3,3]-rearrangement/Nazarov reaction of propargyl ester derivatives: A computational study on the crucial role of the nitrogen atom. Flore Digital Repository (University of Florence). 2021. View Source
